molecular formula C9H10O3 B14278226 Ethyl 3-(furan-3-YL)prop-2-enoate CAS No. 153275-99-1

Ethyl 3-(furan-3-YL)prop-2-enoate

Cat. No.: B14278226
CAS No.: 153275-99-1
M. Wt: 166.17 g/mol
InChI Key: RFMXFSCCBQNFBK-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-3-yl)prop-2-enoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(furan-3-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

Ethyl 3-(furan-3-yl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into the pharmacological properties of furan derivatives has highlighted their potential as therapeutic agents.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 3-(furan-3-yl)prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The furan ring can participate in various biochemical reactions, influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • Ethyl 2-furoate
  • Ethyl 3-(2-furyl)acrylate

Uniqueness

Ethyl 3-(furan-3-yl)prop-2-enoate is unique due to the position of the furan ring and the prop-2-enoate group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

153275-99-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

ethyl 3-(furan-3-yl)prop-2-enoate

InChI

InChI=1S/C9H10O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h3-7H,2H2,1H3

InChI Key

RFMXFSCCBQNFBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=COC=C1

Origin of Product

United States

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